3-(butanoylamino)-N-(2-carbamoylphenyl)benzamide
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Overview
Description
2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE is a compound belonging to the benzamide class, which is known for its diverse applications in medicinal, industrial, and biological fields. Benzamides are amide derivatives of benzoic acid and are widely studied for their potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE, typically involves the direct condensation of carboxylic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway provides high yields and is environmentally friendly .
Industrial Production Methods: Industrial production of benzamides often utilizes high-temperature reactions between carboxylic acids and amines. recent advancements have focused on more sustainable and efficient methods, such as the use of solid acid catalysts and ultrasonic irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogenation at the benzylic position can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: N-bromosuccinimide (NBS) in tetrachloride (CCl4).
Major Products:
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Benzylic halides.
Scientific Research Applications
2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation and pain. Additionally, they may interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Benzamidine
Comparison: 2-(3-BUTANAMIDOBENZAMIDO)BENZAMIDE is unique due to its specific structure, which imparts distinct biological activities. Compared to other benzamides, it may exhibit enhanced antibacterial and antioxidant properties . Benzamidine, for example, is primarily used for its anti-inflammatory effects , while 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide are known for their antioxidant activities .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[[3-(butanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C18H19N3O3/c1-2-6-16(22)20-13-8-5-7-12(11-13)18(24)21-15-10-4-3-9-14(15)17(19)23/h3-5,7-11H,2,6H2,1H3,(H2,19,23)(H,20,22)(H,21,24) |
InChI Key |
LIBYIMPENIUDTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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